3-(Chloromethyl)-4-nitrophenol
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Overview
Description
3-(Chloromethyl)-4-nitrophenol is an aromatic compound characterized by a benzene ring substituted with a chloromethyl group at the third position and a nitro group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-nitrophenol typically involves the chloromethylation of 4-nitrophenol. This process can be achieved through the Blanc chloromethylation reaction, which involves the reaction of 4-nitrophenol with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are generally acidic, and the temperature is maintained to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of chloromethyl methyl ether as a chloromethylating agent in the presence of a strong acid catalyst can also be employed to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-4-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Oxidation: The phenolic group can be oxidized to a quinone derivative under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Nucleophilic Substitution: Formation of substituted phenols or thioethers.
Reduction: Formation of 3-(Chloromethyl)-4-aminophenol.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
3-(Chloromethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes due to its reactive functional groups.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-nitrophenol involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
4-Nitrophenol: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethylphenol: Lacks the nitro group, reducing its potential for redox reactions.
2-(Chloromethyl)-4-nitrophenol: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 3-(Chloromethyl)-4-nitrophenol is unique due to the presence of both chloromethyl and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(chloromethyl)-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIIRTYAMKLAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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